4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide

Structure-Activity Relationship Impurity Profiling LC-MS Identification

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide (CAS 93839-82-8) is a substituted benzamide derivative that functions as the primary N‑desethyl metabolite of the atypical antipsychotic amisulpride. With the molecular formula C₁₅H₂₃N₃O₄S and a molecular weight of 341.43 g/mol, it is structurally differentiated from amisulpride (C₁₇H₂₇N₃O₄S, 369.5 g/mol) by the absence of the N‑ethyl substituent on the pyrrolidine ring, which results in markedly altered pharmacological activity.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
CAS No. 93839-82-8
Cat. No. B12886497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide
CAS93839-82-8
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2)OC)N
InChIInChI=1S/C15H23N3O4S/c1-3-23(20,21)14-7-11(13(22-2)8-12(14)16)15(19)18-9-10-5-4-6-17-10/h7-8,10,17H,3-6,9,16H2,1-2H3,(H,18,19)
InChIKeyBEDJAYJKACGEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide (CAS 93839-82-8): Product Definition and Procurement Relevance for Amisulpride Impurity Profiling


4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide (CAS 93839-82-8) is a substituted benzamide derivative that functions as the primary N‑desethyl metabolite of the atypical antipsychotic amisulpride . With the molecular formula C₁₅H₂₃N₃O₄S and a molecular weight of 341.43 g/mol, it is structurally differentiated from amisulpride (C₁₇H₂₇N₃O₄S, 369.5 g/mol) by the absence of the N‑ethyl substituent on the pyrrolidine ring, which results in markedly altered pharmacological activity . This compound is commercially supplied as a certified reference standard—frequently as the hydrochloride salt—under designations such as Amisulpride Desethyl Impurity or Amisulpride Impurity 11 [1]. Its primary procurement use is as an analytical reference material for the identification, quantification, and control of this specific process-related or degradation impurity in amisulpride active pharmaceutical ingredient (API) and finished dosage forms, in accordance with pharmacopoeial impurity guidelines.

Why Generic Substitution of Amisulpride Impurity Reference Standards Compromises Analytical Selectivity for 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide


In the analytical quality control of amisulpride, the identity of the impurity reference standard is critical. Substituting 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide with a structurally similar but distinct impurity—such as Amisulpride EP Impurity D (S‑Desethyl S‑Methyl Amisulpride, CAS 71676‑00‑1) which contains a methylsulfonyl group rather than the ethylsulfonyl group of the target compound—or with the parent drug amisulpride itself, will yield incorrect retention times, mass spectral fragmentation patterns, and detector response factors . These analytical discrepancies prevent accurate quantification of the specific N‑desethyl impurity during HPLC or LC‑MS/MS analysis. The target compound is classified as a pharmacologically inactive metabolite resulting from CYP‑mediated N‑dealkylation of amisulpride, and its presence in a drug substance or product batch indicates a specific metabolic or degradation pathway [1]. Use of a generic or misidentified standard would therefore undermine the reliability of stability‑indicating methods and compromise regulatory compliance during abbreviated new drug application (ANDA) submissions, where precise identification and quantification of each specified impurity are mandatory [2].

Quantitative Differentiation Evidence for 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide (CAS 93839-82-8) Versus Closest Structural Analogs


Molecular Structure and Exact Mass Differentiation from the Parent Drug Amisulpride

The target compound is definitively distinguished from amisulpride by the absence of the N‑ethyl group on the pyrrolidine ring, which is reflected in both the molecular formula and the exact mass. This structural difference is the primary basis for chromatographic separation and mass spectrometric identification during impurity analysis .

Structure-Activity Relationship Impurity Profiling LC-MS Identification

Pharmacological Activity Contrast: D₂/D₃ Receptor Binding Affinity

Amisulpride exhibits high affinity for human dopamine D₂ and D₃ receptors with Ki values of 2.8 nM and 3.2 nM, respectively, as established by in vitro radioligand displacement assays [1]. In contrast, the N‑desethyl metabolite 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide is pharmacologically inactive at these receptors, a property that defines it as an inactive metabolite formed via CYP‑mediated N‑dealkylation [2]. While a direct head‑to‑head Ki value for the target compound is not publicly reported, its inactivity is consistently described in authoritative reviews of amisulpride metabolism, where two inactive metabolites account for approximately 4% of the administered dose [3].

Dopamine Receptor Antagonism Metabolite Inactivity Pharmacophore Modeling

Chromatographic Selectivity Against EP Impurity D (S‑Desethyl S‑Methyl Amisulpride, CAS 71676-00-1)

In reversed‑phase HPLC methods developed for amisulpride impurity profiling, 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide displays a distinct retention time relative to the closely related EP Impurity D (S‑Desethyl S‑Methyl Amisulpride). This difference arises from the variation in the sulfonyl substituent: the target compound bears an ethylsulfonyl group (logP contribution ~0.5 for ethyl) whereas EP Impurity D carries a methylsulfonyl group (logP contribution ~0.2 for methyl) . This physicochemical distinction enables baseline chromatographic resolution when using C₈ or C₁₈ stationary phases with phosphate buffer/methanol mobile phases, as described in validated stability‑indicating methods [1].

HPLC Method Validation Impurity Selectivity Reversed-Phase Chromatography

Identity Confirmation as the N‑Deethylated Amisulpride Metabolite in Pharmacokinetic Studies

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide is the sole N‑deethylated metabolite of amisulpride identified in human plasma and urine following therapeutic administration [1]. Its formation is catalyzed by cytochrome P450 enzymes (likely CYP3A4 and CYP2D6), although amisulpride undergoes relatively minor metabolic clearance (approximately 10–15% of the dose) [2]. The metabolite is detected at m/z 342.1 (MH⁺) in positive ion mode ESI‑MS, corresponding to the loss of the ethyl group from the pyrrolidine nitrogen [3]. This specific mass transition (m/z 342.1 → m/z 242.1 for the benzamide fragment) is used in validated LC‑MS/MS bioanalytical methods to quantify the metabolite in support of bioequivalence studies and drug‑drug interaction assessments.

Drug Metabolism N-Dealkylation Metabolite Identification LC-MS/MS

Structural Differentiation from the Closest Therapeutic Analog: Sultopride

Sultopride (CAS 53583-79-2) is a marketed benzamide antipsychotic that shares the 4-amino-5-ethylsulfonyl-2-methoxybenzamide core with the target compound but differs critically at the pyrrolidine nitrogen: sultopride contains an N‑ethyl substituent (like amisulpride), whereas the target compound possesses a free secondary amine (N‑H). This structural difference alters both pharmacological activity and analytical behavior: sultopride is a potent D₂/D₃ receptor antagonist (Ki = 9.3 nM at rat striatal D₂ receptors) [1], whereas the target compound is inactive [2]. In HPLC systems, the more polar secondary amine of the target compound results in shorter retention on reversed‑phase columns compared to sultopride.

Benzamide Antipsychotics D₂ Receptor Antagonist Substituent Effects

Regulatory Recognition as a Specified Amisulpride Impurity in Forced Degradation Studies

A forced degradation study of amisulpride raw material and tablets, employing acidic, basic, oxidative, photolytic, aqueous, and thermal stress conditions, generated four degradation products; three of these were identified as corresponding to impurities listed in the British Pharmacopoeia (BP) [1]. The N‑desethyl impurity, 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide, is recognized as a specific degradation product arising under acidic hydrolysis conditions, and its structural characterization was confirmed by LC‑MS and NMR (¹H and ¹³C) spectroscopy [1]. This regulatory recognition distinguishes the target compound from non‑pharmacopoeial benzamide analogs that lack documented degradation pathway relevance.

Forced Degradation Stability-Indicating Methods Regulatory Compliance ICH Guidelines

Evidence‑Based Application Scenarios for 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide (CAS 93839-82-8)


Quantitative Impurity Profiling in Amisulpride API Release Testing

This compound is used as a certified reference standard to construct calibration curves for the quantitative determination of the N‑desethyl impurity in amisulpride API batches. Its exact molecular identity (confirmed by InChI and MS fragmentation) ensures that the impurity peak in HPLC chromatograms is correctly assigned, preventing false positives that could arise from co‑eluting EP Impurity D or other process-related impurities . This application is essential for API manufacturers to demonstrate compliance with ICH Q3A impurity thresholds before batch release [1].

Method Validation for Stability‑Indicating HPLC and LC‑MS/MS Assays

During the validation of stability‑indicating methods for amisulpride finished dosage forms, this compound serves as the specific marker for the N‑dealkylation degradation pathway. Its distinct retention time (shorter than amisulpride due to the more polar free pyrrolidine amine) and unique m/z 342.1 precursor ion provide the required specificity for system suitability testing, ensuring that forced degradation samples can be accurately analyzed for this particular degradant [2]. Method validation parameters including linearity, accuracy, precision, and limit of quantification (LOQ) are established using this exact standard.

Pharmacokinetic and Drug Metabolism Studies of Amisulpride

In preclinical and clinical pharmacokinetic studies, this compound is employed as an authentic metabolite standard to identify and quantify the N‑desethyl metabolite in plasma, urine, and liver microsome incubation samples via LC‑MS/MS [3]. Its availability as a characterized reference material enables accurate construction of metabolite concentration‑time profiles, which are essential for evaluating the contribution of CYP‑mediated N‑dealkylation to the overall clearance of amisulpride and for assessing potential drug‑drug interactions [4].

Synthesis and Characterization of Amisulpride Impurity Libraries

Medicinal chemistry and process chemistry groups use this compound as a key component of amisulpride impurity libraries for the development and validation of novel synthetic routes that minimize impurity formation. The availability of the pure desethyl impurity allows process chemists to establish fate‑and‑purge studies confirming that the N‑deethylation by‑product is effectively removed during API crystallization steps, thereby supporting Quality‑by‑Design (QbD) submissions [5].

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